molecular formula C16H16N2O B2736448 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine CAS No. 857759-24-1

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B2736448
CAS No.: 857759-24-1
M. Wt: 252.317
InChI Key: UFLGDKJOLRAYCJ-UHFFFAOYSA-N
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Description

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is a versatile chemical compound with a unique structure that combines a benzoyl group with a tetrahydroquinoline scaffold.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine typically involves the condensation of an appropriate benzoyl chloride with 1,2,3,4-tetrahydroquinoline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is utilized in several research areas:

Mechanism of Action

The mechanism of action of 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine involves its interaction with specific molecular targets. The benzoyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydroquinoline scaffold provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

    1-Benzoyl-1,2,3,4-tetrahydroisoquinoline: Similar structure but with an isoquinoline scaffold.

    1-Benzoyl-1,2,3,4-tetrahydroquinoline: Lacks the amine group at the 7-position.

Uniqueness: 1-Benzoyl-1,2,3,4-tetrahydroquinolin-7-amine is unique due to the presence of both the benzoyl group and the amine group on the tetrahydroquinoline scaffold, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

(7-amino-3,4-dihydro-2H-quinolin-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O/c17-14-9-8-12-7-4-10-18(15(12)11-14)16(19)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLGDKJOLRAYCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)N)N(C1)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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